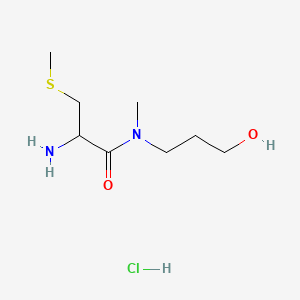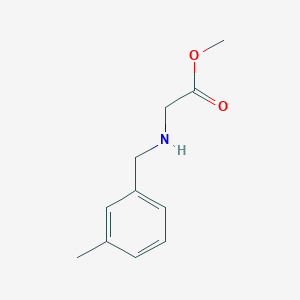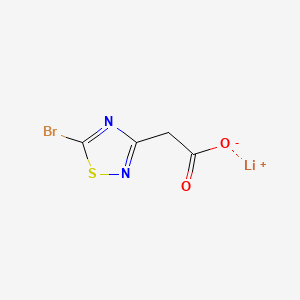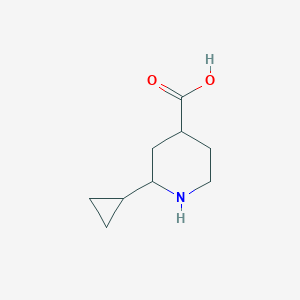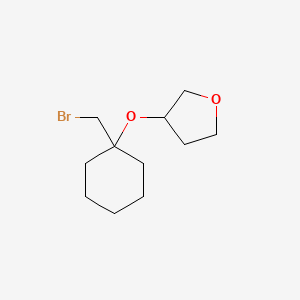![molecular formula C9H17N3 B13548849 2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine](/img/structure/B13548849.png)
2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Alkylation: The imidazole ring is then alkylated with butan-2-yl halide under basic conditions to introduce the butan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound, potentially altering the imidazole ring or the butan-2-yl group.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.
類似化合物との比較
Similar Compounds
- 2-[2-(Propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
- 2-[2-(Methyl)-1H-imidazol-4-yl]ethan-1-amine
- 2-[2-(Ethyl)-1H-imidazol-4-yl]ethan-1-amine
Uniqueness
2-[2-(Butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
2-(2-butan-2-yl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-7(2)9-11-6-8(12-9)4-5-10/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
InChIキー |
KCWWIBBJYFAVBA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC=C(N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


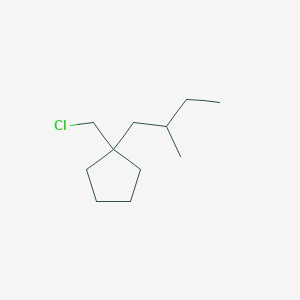
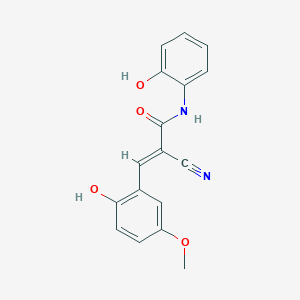
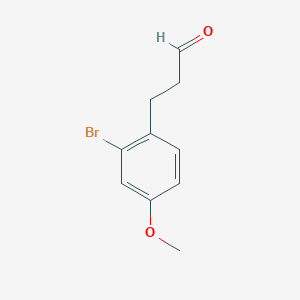

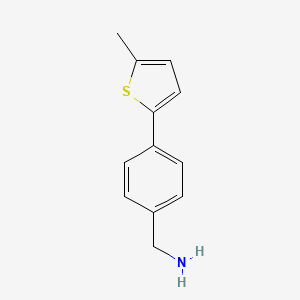
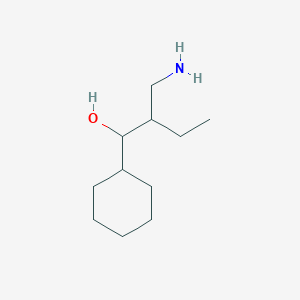
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
